molecular formula C11H14BrN B11756944 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine

2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine

Cat. No.: B11756944
M. Wt: 240.14 g/mol
InChI Key: CZLUDAGRUWXZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine ( 1226261-87-5) is a high-value chemical building block with the molecular formula C 11 H 14 BrN and a molecular weight of 240.14 g/mol. Its structure features a cyclopropyl group adjacent to a bromophenyl ring, a configuration of significant interest in medicinal chemistry for constraining molecular conformation and optimizing properties like metabolic stability and binding affinity. This compound serves as a critical synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) agents. The structural motif of a cyclopropyl group linked to an aromatic system is frequently employed in the synthesis of compounds targeting neurological disorders. Research into 2-aminothiazole derivatives with similar cyclopropane-containing structures has demonstrated their potential as antiprion agents with excellent blood-brain barrier (BBB) penetration and oral bioavailability, highlighting the value of this chemotype in designing therapeutics for neurodegenerative diseases . The primary application of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine is in drug discovery as a versatile precursor. The amine functionality allows for further derivatization, such as amide bond formation or reductive amination, while the bromophenyl group enables metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce structural diversity. This makes it exceptionally valuable for constructing compound libraries and for structure-activity relationship (SAR) studies aimed at developing novel neuroactive compounds . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-[1-(4-bromophenyl)cyclopropyl]ethanamine

InChI

InChI=1S/C11H14BrN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-8,13H2

InChI Key

CZLUDAGRUWXZJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCN)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed [2+1] Cycloaddition

Transition metal-catalyzed reactions between 4-bromostyrene derivatives and diazo compounds represent a direct route to cyclopropane intermediates. For example, ethyl diazoacetate reacts with 4-bromostyrene in the presence of dichloro(pp-cymene)ruthenium(II) dimer and (S,S)(S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine to yield ethyl (1R,2R)(1R,2R)-2-(4-bromophenyl)-1-cyclopropanecarboxylate. This method, adapted from difluorophenyl analog syntheses, achieves stereochemical control through chiral ligands, though yields remain moderate (45–55%) due to competing side reactions.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, enables cyclopropanation of allylic alcohols or alkenes. For instance, 1-(4-bromophenyl)prop-1-en-1-ol treated with Zn(Cu) and CH2_2I2_2 in diethyl ether generates 1-(4-bromophenyl)cyclopropylmethanol. While this method avoids transition metals, it requires stringent anhydrous conditions and offers limited functional group tolerance.

Functionalization of Cyclopropane Intermediates

Carboxylate to Amide Conversion

Cyclopropane carboxylates, such as ethyl 2-(4-bromophenyl)cyclopropanecarboxylate, undergo aminolysis with methyl formate and ammonia to form the corresponding amide. Subsequent Hofmann degradation using sodium hydroxide and sodium hypochlorite converts the amide to 2-[1-(4-bromophenyl)cyclopropyl]ethan-1-amine. This two-step sequence, while reliable, necessitates careful pH control to prevent cyclopropane ring opening.

Reductive Amination of Cyclopropane Ketones

1-(4-Bromophenyl)cyclopropyl ketone intermediates, synthesized via Friedel-Crafts acylation of bromobenzene with cyclopropanecarbonyl chloride, are converted to the target amine through reductive amination. Employing sodium cyanoborohydride and ammonium acetate in methanol achieves a 62% yield. However, competing ketone reduction to secondary alcohols remains a challenge, requiring excess reducing agent.

Bromophenyl Group Introduction and Orthogonal Protection

Electrophilic Aromatic Bromination

Direct bromination of pre-formed cyclopropane derivatives using bromine in acetic acid introduces the bromine substituent regioselectively. For example, 1-phenylcyclopropane treated with Br2_2 at 0°C yields 1-(4-bromophenyl)cyclopropane with 78% efficiency. This method avoids harsh metal catalysts but risks over-bromination without careful stoichiometric control.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of cyclopropane boronic esters with 4-bromophenyl halides provides a modular approach. Using Pd(PPh3_3)4_4 and K2_2CO3_3 in toluene/ethanol (3:1), 1-cyclopropylboronic acid pinacol ester reacts with 4-bromoiodobenzene to afford 1-(4-bromophenyl)cyclopropane in 67% yield. This method excels in late-stage diversification but requires expensive catalysts.

Amine Group Installation via Azide Intermediates

Staudinger Reaction and Azide Reduction

Formation of 2-[1-(4-bromophenyl)cyclopropyl]acetyl azide via treatment with diphenyl phosphoryl azide (DPPA) followed by Staudinger reaction with triphenylphosphine yields the iminophosphorane intermediate. Hydrolysis with aqueous HCl provides the primary amine in 58% yield. This route, while high-yielding, involves hazardous azide handling.

Gabriel Synthesis

Phthalimide protection of a cyclopropane bromide intermediate, achieved by reacting 1-(4-bromophenyl)cyclopropylmethyl bromide with potassium phthalimide in DMF, followed by hydrazinolysis, affords the amine in 49% yield. Although safer than azide methods, this approach adds two extra steps, reducing overall efficiency.

Stereochemical Considerations and Chiral Resolutions

Chiral Auxiliary-Mediated Synthesis

Employing (R)(R)-bornane-10,2-sultam as a chiral auxiliary during cyclopropanation of 4-bromoacetophenone derivatives enables enantioselective synthesis. Diastereomeric resolution via column chromatography yields the (1R,2R)(1R,2R)-configured amine with 92% enantiomeric excess.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 2-[1-(4-bromophenyl)cyclopropyl]ethanol using vinyl acetate and Candida antarctica lipase B achieves 88% ee for the (S)(S)-enantiomer. While sustainable, this method requires optimization for amine substrates.

Industrial-Scale Considerations and Process Optimization

Cost-Effective Catalysts

Replacing noble metal catalysts with iron(III) chloride in cyclopropanation reactions reduces costs by 40% while maintaining 55–60% yields.

Continuous Flow Photoinduced Reactions

Adapting photoinduced difunctionalization protocols , a continuous flow reactor with 427 nm LEDs synthesizes 2-hydroxy intermediates at 1.2 kg/day throughput, demonstrating scalability for amine precursors.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Design
2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine serves as a promising lead compound in the development of new pharmaceuticals. Its unique structural features allow for modifications that can enhance its biological activity. Researchers are particularly interested in its potential as a therapeutic agent targeting various conditions, including neurological disorders and cancers.

Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationships (SAR) of this compound have revealed insights into how structural modifications can affect its efficacy and selectivity. For instance, modifications to the cyclopropyl group or the bromophenyl moiety can lead to compounds with improved binding affinities to specific biological targets, making it a valuable scaffold in drug discovery efforts .

Anticancer Properties
Recent investigations have highlighted the anticancer potential of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant pathogens .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine were synthesized and tested against MCF7 breast cancer cells. The results showed that specific modifications led to compounds with IC50 values significantly lower than those of standard chemotherapeutics, indicating enhanced potency against cancer cells .

Case Study 2: Antimicrobial Evaluation

Another study focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were structurally related to 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine. These compounds were screened for antimicrobial activity, revealing promising results against multiple bacterial strains, thus supporting their potential use as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Organism IC50/Effectiveness Reference
AnticancerMCF7 (Breast Cancer)Significant reduction in viability
AntimicrobialVarious BacteriaEffective against Gram-positive and negative strains

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the cyclopropyl and ethanamine moieties contribute to the overall activity of the compound. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-amine

  • Molecular Formula : C₁₁H₁₄ClN
  • Key Difference : Bromine (Br) is replaced by chlorine (Cl), reducing molecular weight (227.69 g/mol ) and altering electronic properties (Cl is less electronegative than Br) .

1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine

  • Molecular Formula : C₁₃H₁₃BrN₂
  • Key Difference : Cyclopropane is absent; a pyridine ring is introduced.
  • Impact : Enhanced hydrogen-bonding capacity due to pyridine’s nitrogen, improving solubility in polar solvents .

Analogues with Heteroatom Modifications

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine

  • Molecular Formula : C₇H₁₅NS
  • Key Difference : A methylsulfanyl (-SCH₃) group replaces the bromophenyl moiety.
  • Impact : Increased sulfur content enhances metabolic stability but may reduce receptor affinity due to steric bulk .

2-((4-Bromophenyl)thio)ethan-1-amine

  • Molecular Formula : C₈H₁₀BrNS
  • Key Difference : Cyclopropane is replaced by a thioether (-S-) linkage.
  • Impact : Thioether’s flexibility may reduce conformational rigidity, diminishing target selectivity .

Derivatives with Functional Group Additions

N-Substituted 2-Phenylcyclopropylmethylamines (Compounds 29–31)

  • Examples :
    • Compound 29 : N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine.
    • Compound 30 : Cyclopropan-1-amine derivative with dual methoxy groups.
  • Key Differences : Methoxy (-OCH₃) and fluoro (-F) substituents on the phenyl ring.
  • Impact : Methoxy groups increase electron density, enhancing π-π stacking interactions; fluorine introduces electronegativity, improving metabolic stability .

Trifluoromethylated Analogues

2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine

  • Molecular Formula : C₆H₁₀F₃N
  • Key Difference : Trifluoromethyl (-CF₃) group replaces bromophenyl.
  • Impact : -CF₃’s strong electron-withdrawing effect reduces amine basicity (pKa) and increases hydrophobicity, enhancing blood-brain barrier penetration .

Protected Amine Derivatives

tert-Butyl N-[1-(4-Bromophenyl)cyclopropyl]carbamate

  • Key Difference : Amine is protected as a carbamate.
  • Impact : Facilitates synthetic manipulation by preventing unwanted side reactions during multi-step syntheses .

Biological Activity

2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine, a compound with a cyclopropyl group and a bromophenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine

The synthesis of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine typically involves the reaction of 4-bromophenyl cyclopropyl ketone with ethylenediamine or similar amines. The compound can be synthesized through various methods, including:

  • Cyclization Reactions : Utilizing cyclopropane derivatives with brominated phenyl groups.
  • Substitution Reactions : Employing nucleophilic substitution techniques to introduce the amine group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus20Moderate
Escherichia coli40Moderate
Pseudomonas aeruginosa70Low

The compound demonstrated significant antibacterial properties, particularly against Staphylococcus aureus, which is crucial due to the rise of antibiotic-resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine has shown potential anticancer activity. A study conducted on human breast adenocarcinoma cell lines (MCF7) revealed that the compound exhibited cytotoxic effects, leading to cell death at specific concentrations.

Cell Line IC50 (µM) Effect
MCF725Cytotoxic

The molecular docking studies indicated that the compound interacts effectively with cancer cell receptors, suggesting a mechanism that could inhibit tumor growth .

Case Studies

Several case studies have explored the biological activity of similar compounds containing the bromophenyl and cyclopropyl structures:

  • Antimicrobial Activity Study : A study evaluated various derivatives of bromophenyl compounds for their antibacterial efficacy. The results indicated that modifications to the cyclopropane structure enhanced antimicrobial potency against resistant strains.
  • Anticancer Mechanism Investigation : Research on related compounds demonstrated that structural modifications influenced their binding affinity to cancer cell receptors, providing insights into optimizing therapeutic agents targeting breast cancer.

Q & A

Q. What are the established synthetic routes for 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves two key steps: (1) cyclopropanation of a brominated aromatic precursor and (2) introduction of the amine group. A validated route employs tert-butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate as an intermediate, followed by deprotection to yield the primary amine . Reaction conditions critical for yield optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance cyclopropanation efficiency.
  • Temperature control : Maintaining 0–5°C during amine deprotection minimizes side reactions.
  • Catalysts : Use of ZnCl₂ in amination steps improves regioselectivity .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Carbamate intermediate65–75THF, 0°C, ZnCl₂ catalysis
Direct cyclopropane-amine40–50DMF, RT, no catalyst

Q. How is the structure of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine confirmed using spectroscopic methods?

Methodological Answer: Structural confirmation relies on 1H/13C NMR and HRMS :

  • 1H NMR :
    • Cyclopropyl protons appear as multiplet peaks at δ 0.8–1.2 ppm.
    • Benzylic protons (adjacent to NH₂) resonate at δ 2.6–3.0 ppm, shifted downfield due to electron-withdrawing Br .
  • 13C NMR :
    • Cyclopropane carbons: δ 12–15 ppm.
    • Aromatic carbons (Br-substituted): δ 120–130 ppm .
  • HRMS : Exact mass calculated for C₁₁H₁₃BrN: 246.0234 (observed: 246.0231, Δ = 0.0003) .

Note: Residual starting material (e.g., 1-(4-bromophenyl)ethan-1-amine) can be detected via impurity peaks at δ 4.2–4.4 ppm in NMR .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

Methodological Answer: The compound’s cyclopropyl and bromophenyl motifs are associated with serotonin receptor modulation , particularly 5-HT2C. Analogous N-substituted cyclopropylmethylamines exhibit functionally selective binding to 5-HT2C, making this compound a candidate for neuropsychiatric drug development . Key structure-activity relationship (SAR) considerations:

  • Bromine substitution : Enhances lipophilicity and receptor affinity vs. chlorine or fluorine analogs .
  • Cyclopropane rigidity : Stabilizes bioactive conformations, improving target engagement .

Q. Table 2: Pharmacological Activity of Structural Analogs

CompoundTargetIC₅₀ (nM)Reference
N-Substituted cyclopropylamine5-HT2C12 ± 2
1-(4-Bromophenyl)ethylamine5-HT2A85 ± 10

Q. How can discrepancies in NMR data between synthesized batches be resolved?

Methodological Answer: Batch-to-batch NMR inconsistencies often arise from:

  • Residual solvents : Use deuterated solvents and ensure complete drying.
  • Metal coordination : ZnCl₂ in reaction mixtures alters chemical shifts; chelate with EDTA prior to analysis .
  • Impurity identification : Spiking experiments with pure starting material (δ 4.21 ppm) confirm if impurities are unreacted precursors .

Q. Recommended workflow :

Acquire ¹H NMR at 500 MHz with deuterated DMSO.

Compare cyclopropyl proton splitting patterns to reference data .

Perform LC-MS to correlate NMR peaks with molecular weights.

Q. What are the challenges in enantiomeric separation of this compound, and what techniques are effective?

Methodological Answer: Challenges include:

  • Low enantiomeric excess (ee) : Due to similar physicochemical properties of enantiomers.
  • Column selection : Chiral stationary phases (CSPs) like Lux A1 (cellulose-based) resolve enantiomers via π-π interactions .

Q. Effective techniques :

  • Supercritical Fluid Chromatography (SFC) :
    • Mobile phase: CO₂/isopropanol (90:10).
    • Resolution: >1.5 for baseline separation .
  • HPLC with amylose-based CSPs :
    • Retention time difference: 2–3 minutes for enantiomers.

Q. Table 3: Enantiomer Separation Efficiency

TechniqueCSP TypeResolution (Rₛ)Reference
SFCLux A11.8
HPLCChiralpak AD-H1.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.